molecular formula C10H7ClN2O B6241220 5-chloro-2-isocyanato-1-methyl-1H-indole CAS No. 2649065-37-0

5-chloro-2-isocyanato-1-methyl-1H-indole

Cat. No.: B6241220
CAS No.: 2649065-37-0
M. Wt: 206.63 g/mol
InChI Key: RUCDOBYUYRPMDW-UHFFFAOYSA-N
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Description

5-chloro-2-isocyanato-1-methyl-1H-indole: is a chemical compound with the molecular formula C10H7ClN2O. It is an indole derivative, characterized by the presence of a chlorine atom at the 5th position, an isocyanate group at the 2nd position, and a methyl group at the 1st position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isocyanato-1-methyl-1H-indole typically involves the chlorination of 2-isocyanato-1-methyl-1H-indole. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols.

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

    Catalysts: Tertiary amines, such as triethylamine (TEA).

Major Products:

Scientific Research Applications

Chemistry: 5-chloro-2-isocyanato-1-methyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .

Biology: In biological research, this compound is used to study the effects of indole derivatives on cellular processes. It is particularly useful in investigating the role of indole compounds in cell signaling and metabolism .

Medicine: Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a valuable candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity with nucleophiles makes it suitable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-chloro-2-isocyanato-1-methyl-1H-indole involves its interaction with nucleophiles through its isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its biological activities, including its potential to inhibit enzymes and disrupt cellular processes .

Comparison with Similar Compounds

    2-isocyanato-1-methyl-1H-indole: Lacks the chlorine atom at the 5th position.

    5-bromo-2-isocyanato-1-methyl-1H-indole: Contains a bromine atom instead of chlorine at the 5th position.

    5-chloro-2-isocyanato-1H-indole: Lacks the methyl group at the 1st position.

Uniqueness: 5-chloro-2-isocyanato-1-methyl-1H-indole is unique due to the combination of its chlorine atom at the 5th position, isocyanate group at the 2nd position, and methyl group at the 1st position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2649065-37-0

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-2-isocyanato-1-methylindole

InChI

InChI=1S/C10H7ClN2O/c1-13-9-3-2-8(11)4-7(9)5-10(13)12-6-14/h2-5H,1H3

InChI Key

RUCDOBYUYRPMDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1N=C=O

Purity

95

Origin of Product

United States

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